3-Hydroxy-1-phenylundecan-1-one
Description
3-Hydroxy-1-phenylundecan-1-one is a hydroxy-substituted aromatic ketone characterized by a phenyl group attached to a carbonyl carbon (C=O) at position 1 of an 11-carbon aliphatic chain, with a hydroxyl (-OH) group at position 2. Its molecular formula is C₁₇H₂₆O₂, yielding a molecular weight of 262.39 g/mol.
Properties
CAS No. |
92573-01-8 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-hydroxy-1-phenylundecan-1-one |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-10-13-16(18)14-17(19)15-11-8-7-9-12-15/h7-9,11-12,16,18H,2-6,10,13-14H2,1H3 |
InChI Key |
SVEMKPLOJJOELY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with a hydroxylating agent. One common method is the hydroxylation of 1-phenylundecan-1-one using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-1-phenylundecan-1-one can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenylundecan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-phenylundecan-1-one.
Reduction: The ketone group can be reduced to form 3-hydroxy-1-phenylundecanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-Phenylundecan-1-one
Reduction: 3-Hydroxy-1-phenylundecanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Hydroxy-1-phenylundecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity : Unlike 3-Hydroxybenzaldehyde (an aromatic aldehyde), 3-Hydroxy-1-phenylundecan-1-one features a ketone group and a longer aliphatic chain, which may confer distinct solubility and reactivity profiles. For example, the ketone group enhances electrophilicity, while the hydroxyl group enables hydrogen bonding .
Aromatic vs. Aliphatic Hydroxyl Groups: Diphenylmethanol contains a benzylic alcohol, whereas 3-Hydroxy-1-phenylundecan-1-one’s hydroxyl group is on an aliphatic chain. This structural difference could lead to variations in metabolic stability or oxidative susceptibility .
Physicochemical and Application Differences
- 3-Hydroxybenzaldehyde : Exhibits higher volatility (lower molecular weight) and is widely used in perfumery. Its aldehyde group makes it reactive in condensation reactions, unlike the ketone in the target compound .
- 1-Aminoundecane: As a primary amine, it is highly basic and used in surfactant production. The absence of aromatic rings distinguishes its chemical behavior from the phenyl-containing target compound .
- Diphenylmethanol: A solid at room temperature (mp: 65–67°C) with applications in drug synthesis. The target compound’s liquid state (predicted) and longer chain may limit direct substitutability in formulations .
Notes
Data Limitations : The absence of peer-reviewed studies specific to 3-Hydroxy-1-phenylundecan-1-one necessitates caution in extrapolating properties from analogs.
Synthetic Pathways : Ketones with similar structures are typically synthesized via Friedel-Crafts acylation or oxidation of secondary alcohols, but route optimization for this compound remains undocumented.
Safety and Handling: While 1-Aminoundecane requires precautions due to amine reactivity (e.g., skin irritation ), the target compound’s safety profile is uncharacterized.
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